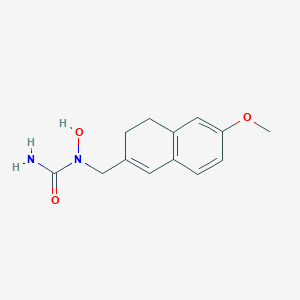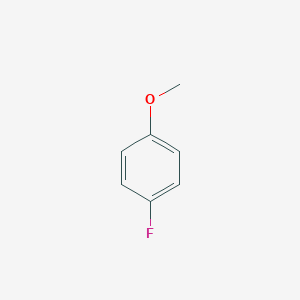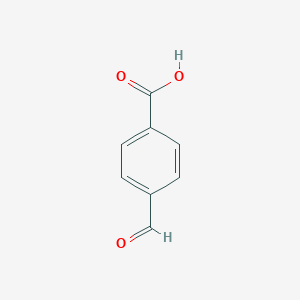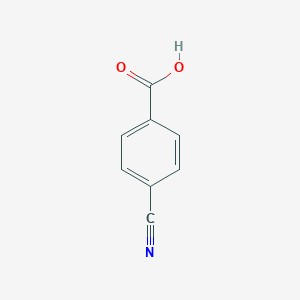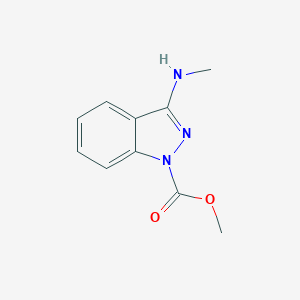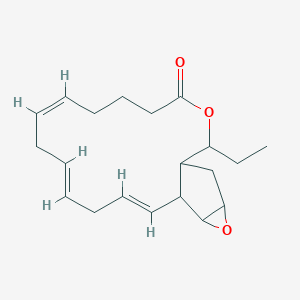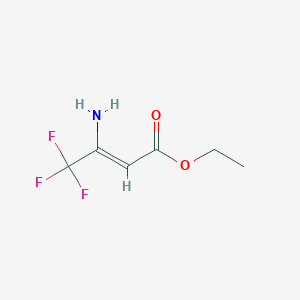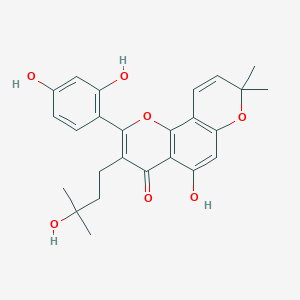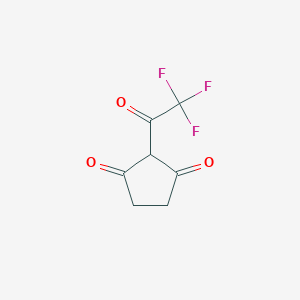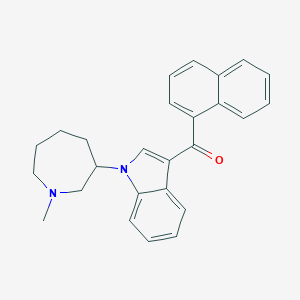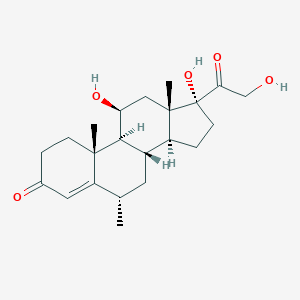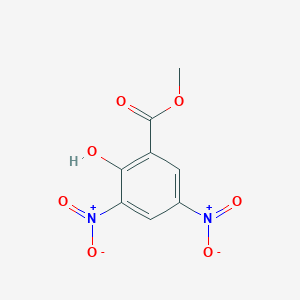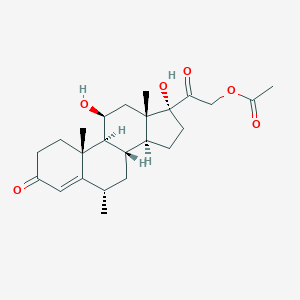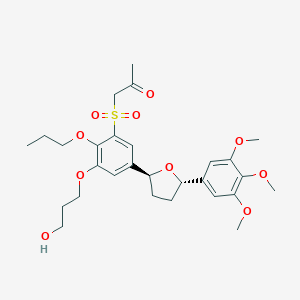![molecular formula C19H26N2O4S2 B119611 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane CAS No. 155622-16-5](/img/structure/B119611.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane, also known as amantadine, is a synthetic tricyclic amine that has been used for the treatment of Parkinson's disease, influenza A, and other viral infections. Amantadine has also shown potential in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Mécanisme D'action
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the enhancement of dopamine release in the brain. Amantadine has also been shown to increase the activity of acetylcholine in the brain, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Amantadine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been shown to reduce the severity of symptoms in individuals with influenza A by inhibiting viral replication. Amantadine has also been studied for its neuroprotective effects in traumatic brain injury and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Amantadine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane. One area of interest is the potential use of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in exploring the potential neuroprotective effects of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in other types of brain injury, such as stroke. Finally, there is interest in developing new formulations of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane that can improve its bioavailability and reduce the risk of adverse effects.
Méthodes De Synthèse
Amantadine can be synthesized through a multistep process involving the reaction of 1-adamantylamine with chloroacetyl chloride, followed by the reaction with 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to yield 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane.
Applications De Recherche Scientifique
Amantadine has been extensively studied for its potential therapeutic effects on neurological disorders. It has been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in individuals with influenza A. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been studied for its potential neuroprotective effects in traumatic brain injury and multiple sclerosis.
Propriétés
Numéro CAS |
155622-16-5 |
|---|---|
Nom du produit |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
Formule moléculaire |
C19H26N2O4S2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
InChI |
InChI=1S/C19H26N2O4S2/c20-17(10-26-27(23,24)25)21-12-18-6-13-5-14(7-18)9-19(8-13,11-18)15-1-3-16(22)4-2-15/h1-4,13-14,22H,5-12H2,(H2,20,21)(H,23,24,25) |
Clé InChI |
QDQJLUNBCXGVCS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
Synonymes |
Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1(sup 3,7 ))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



